2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxybenzyl group, and an imidazolidinone core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the imidazolidinone intermediate.
Attachment of the methoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxybenzyl group is introduced to the aromatic ring.
Acetylation: The final step involves the acetylation of the amine group to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the imidazolidinone core can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-bromophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
- 2-[1-(4-fluorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide
Uniqueness
2-[1-(4-chlorophenyl)-3-(3-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the methoxybenzyl group and the imidazolidinone core also contributes to its distinct properties.
Properties
Molecular Formula |
C25H22ClN3O4 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
2-[1-(4-chlorophenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C25H22ClN3O4/c1-33-21-9-5-6-17(14-21)16-28-22(15-23(30)27-19-7-3-2-4-8-19)24(31)29(25(28)32)20-12-10-18(26)11-13-20/h2-14,22H,15-16H2,1H3,(H,27,30) |
InChI Key |
ZZVGIJVSIIRFCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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